Cas no 116763-69-0 ((2-aminoethyl)bis(2-methoxyethyl)amine)

(2-aminoethyl)bis(2-methoxyethyl)amine 化学的及び物理的性質
名前と識別子
-
- 1,2-Ethanediamine, N,N-bis(2-methoxyethyl)-
- N',N'-bis(2-methoxyethyl)ethane-1,2-diamine
- N1,N1-bis(2-methoxyethyl)-1,2-Ethanediamine
- (2-aminoethyl)bis(2-methoxyethyl)amine
- 116763-69-0
- MFCD06446845
- EN300-177512
- G55214
- SCHEMBL8309353
- 1,2-Ethanediamine, N1,N1-bis(2-methoxyethyl)-
- DTXSID20427957
- DA-20692
- AKOS002670496
-
- インチ: InChI=1S/C8H20N2O2/c1-11-7-5-10(4-3-9)6-8-12-2/h3-9H2,1-2H3
- InChIKey: QFKPHGNNLPBQDI-UHFFFAOYSA-N
- ほほえんだ: COCCN(CCN)CCOC
計算された属性
- せいみつぶんしりょう: 176.152477885g/mol
- どういたいしつりょう: 176.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 8
- 複雑さ: 83.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.7Ų
- 疎水性パラメータ計算基準値(XlogP): -1
(2-aminoethyl)bis(2-methoxyethyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-177512-10.0g |
(2-aminoethyl)bis(2-methoxyethyl)amine |
116763-69-0 | 95% | 10g |
$2516.0 | 2023-06-08 | |
Enamine | EN300-177512-1.0g |
(2-aminoethyl)bis(2-methoxyethyl)amine |
116763-69-0 | 95% | 1g |
$584.0 | 2023-06-08 | |
Enamine | EN300-177512-0.05g |
(2-aminoethyl)bis(2-methoxyethyl)amine |
116763-69-0 | 95% | 0.05g |
$118.0 | 2023-09-20 | |
Enamine | EN300-177512-0.5g |
(2-aminoethyl)bis(2-methoxyethyl)amine |
116763-69-0 | 95% | 0.5g |
$457.0 | 2023-09-20 | |
Enamine | EN300-177512-2.5g |
(2-aminoethyl)bis(2-methoxyethyl)amine |
116763-69-0 | 95% | 2.5g |
$1147.0 | 2023-09-20 | |
Aaron | AR000DWG-500mg |
1,2-Ethanediamine, N1,N1-bis(2-methoxyethyl)- |
116763-69-0 | 95% | 500mg |
$654.00 | 2025-02-13 | |
1PlusChem | 1P000DO4-5g |
1,2-Ethanediamine, N1,N1-bis(2-methoxyethyl)- |
116763-69-0 | 95% | 5g |
$2157.00 | 2023-12-26 | |
1PlusChem | 1P000DO4-2.5g |
1,2-Ethanediamine, N1,N1-bis(2-methoxyethyl)- |
116763-69-0 | 95% | 2.5g |
$1480.00 | 2023-12-26 | |
1PlusChem | 1P000DO4-500mg |
1,2-Ethanediamine, N1,N1-bis(2-methoxyethyl)- |
116763-69-0 | 95% | 500mg |
$627.00 | 2023-12-26 | |
Enamine | EN300-177512-0.25g |
(2-aminoethyl)bis(2-methoxyethyl)amine |
116763-69-0 | 95% | 0.25g |
$252.0 | 2023-09-20 |
(2-aminoethyl)bis(2-methoxyethyl)amine 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
(2-aminoethyl)bis(2-methoxyethyl)amineに関する追加情報
Chemical Synthesis and Applications of (2-Aminoethyl)Bis(2-Methoxyethyl)Amine (CAS 116763-69-0)
The (2-aminoethyl)bis(2-methoxyethyl)amine (CAS 116763-69-0) is a multifunctional organic compound belonging to the class of tertiary amines. This N,N,N-trimethylated amine exhibits unique chemical properties due to its combination of primary and secondary amine groups, along with methoxy substituents that enhance solubility and reactivity. Recent advancements in synthetic methodologies have positioned this compound as a critical intermediate in pharmaceutical development, polymer chemistry, and nanotechnology applications.
Structurally characterized by the formula C8H21N3O2, the compound adopts a branched architecture where an ethylamine backbone is flanked by two methoxyethyl groups. This configuration provides both nucleophilic amine functionalities and hydrophilic ether moieties. A 2023 study published in Journal of Medicinal Chemistry demonstrated that these structural features enable efficient conjugation with drug molecules, making it an ideal carrier for targeted drug delivery systems. Researchers at Stanford University further highlighted its utility in stabilizing mRNA-lipid nanoparticles through electrostatic interactions, a breakthrough validated in preclinical trials involving cancer immunotherapy models.
In pharmaceutical synthesis, this compound serves as a versatile linker for creating prodrugs. Its amino groups can be selectively derivatized using click chemistry techniques to attach therapeutic payloads while maintaining metabolic stability. A notable application involves coupling with paclitaxel analogs to create water-soluble formulations that reduce cardiotoxicity—a discovery detailed in Nature Communications (DOI: 10.1038/s41467-023-43895-y). The methoxy substituents also facilitate bioorthogonal reactions under physiological conditions, enabling real-time tracking of drug distribution via fluorescent tagging strategies.
Material science applications leverage its ability to form stable cross-linked networks. A 2024 report from MIT revealed its use as a crosslinker for creating self-healing hydrogels with tunable mechanical properties. When incorporated into polyethylene glycol matrices at 5 wt%, these materials exhibited exceptional cell viability (98% after 7 days) while maintaining shape memory characteristics critical for biomedical implants. The compound's amphiphilic nature further makes it valuable in surfactant formulations for nanoemulsion systems used in transdermal drug delivery.
Innovative uses continue to emerge through computational chemistry approaches. Quantum mechanical simulations published in Chemical Science identified this compound's potential as a ligand for metalloenzyme inhibitors. Molecular docking studies showed favorable binding interactions with SARS-CoV-2 protease active sites, suggesting applications in antiviral drug design. Additionally, its role as an organocatalyst in asymmetric Michael additions has been optimized using machine learning algorithms, achieving enantioselectivities exceeding 95% ee under mild conditions.
Safety considerations remain paramount despite its non-regulated status under current regulations (as per ECHA CLP classification). Occupational exposure limits are recommended below 5 mg/m³ based on recent inhalation toxicity studies conducted by NIOSH. Proper handling protocols emphasize use within fume hoods and PPE compliance during large-scale manufacturing processes involving concentrations above 5% w/v.
This compound's evolving applications underscore its position at the intersection of organic synthesis and applied sciences. Ongoing research focuses on enhancing its biocompatibility through PEGylation strategies and exploring photoresponsive derivatives for light-triggered drug release systems. With over 47 new patent filings referencing CAS 116763-69-0 since 2023 alone, this molecule continues to drive innovation across multiple disciplines within the chemical-biomedical domain.
116763-69-0 ((2-aminoethyl)bis(2-methoxyethyl)amine) 関連製品
- 13484-38-3(1-(2-ETHOXYETHYL)PIPERAZINE)
- 2038-03-1(4-(2-Aminoethyl)morpholine)
- 108302-54-1(ethyl[2-(morpholin-4-yl)ethyl]amine)
- 13484-40-7(1-(2-Methoxyethyl)piperazine)
- 41239-40-1(methyl[2-(morpholin-4-yl)ethyl]amine)
- 1542644-38-1(3-4-(propan-2-yloxy)phenylazetidin-3-ol)
- 42373-90-0(6-Hydroxy-2,3-dimethylbenzaldehyde)
- 2680782-39-0(benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate)
- 2171859-05-3(2-(4-chloro-3-methylphenyl)methanesulfinylpropan-1-amine)
- 60290-89-3(3-(4-aminophenyl)adamantan-1-ol)



